Enantiomeric Selectivity: Field Attraction of (S)-14-Methyl-1-octadecene vs. (R)-Enantiomer and Analogs
The (S)-enantiomer of 14-methyl-1-octadecene is the sole active pheromone component, eliciting strong male moth attraction in field tests, whereas the (R)-enantiomer and structurally related analogs exhibit significantly reduced or negligible activity [1]. The saturated analog, (S)-14-methyloctadecane, showed only slight activity compared to the natural (S)-configured terminal alkene [1].
| Evidence Dimension | Field Attractancy (Male Moth Catches) |
|---|---|
| Target Compound Data | Strong attraction; primary pheromone |
| Comparator Or Baseline | (R)-14-methyl-1-octadecene (opposite enantiomer) and other synthetic analogs |
| Quantified Difference | (R)-enantiomer shows negligible field attraction; saturated analog (S)-14-methyloctadecane shows only slight activity |
| Conditions | Field trapping tests with Lyonetia clerkella in peach orchards |
Why This Matters
This confirms absolute stereochemical requirement for biological function, making high enantiomeric purity (>99% EE) a critical procurement specification for effective monitoring and control programs.
- [1] Sato, R., Abe, N., Sonnet, P., Sugie, H., & Tamaki, Y. (1985). Biological Activity of (R)- and (S)-14-Methyl-1-Octadecene, as the Chiral Component of the Sex Pheromone of the Peach Leafminer Moth, Lyonetia clerkella LINNE (Lepidoptera: Lyonetiidae). Applied Entomology and Zoology, 20(4), 411-415. View Source
